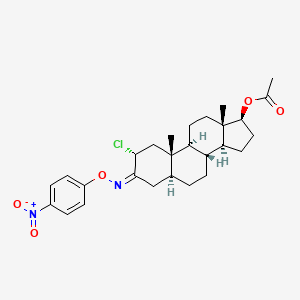

Nisterime acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H35ClN2O5 |

|---|---|

Molecular Weight |

503 g/mol |

IUPAC Name |

[(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C27H35ClN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24-/t17-,20-,21-,22-,23+,25-,26-,27-/m0/s1 |

InChI Key |

NNFGKFKPLQYECP-BYXNGVTISA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](/C(=N\OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C |

Synonyms |

17 beta-acetoxy-2 alpha-chloro-3-(p-nitrophenoxy)imino-5 alpha-androstane nisterime acetate ORF 9326 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Nisterime Acetate

Total Synthesis of Nisterime (B13798508) Acetate (B1210297): Academic Strategies and Reaction Pathways

The total synthesis of a complex steroid like Nisterime acetate is a formidable challenge, typically undertaken to develop new synthetic strategies rather than for large-scale production. No specific total synthesis targeting this compound has been prominently documented in academic literature; however, the synthesis of its core 5α-androstane skeleton falls under the umbrella of classic and modern steroid synthesis strategies. These academic approaches focus on constructing the polycyclic ABCD ring system with the correct stereochemistry.

Strategies are often categorized by the order in which the rings are assembled. libretexts.org For instance, an "AB→ABC→ABCD" approach, famously used in the Torgov synthesis of estrone, begins with a pre-formed AB-ring system (like a naphthalene (B1677914) derivative) and sequentially constructs the C and D rings. libretexts.org Alternatively, Woodward's landmark synthesis of cholesterol employed a "C→CD→BCD→ABCD" approach, starting from a C-ring precursor. libretexts.org

These foundational strategies achieve the construction of the core steroid nucleus. Key reaction types frequently employed include:

Diels-Alder Cycloadditions: To form six-membered rings with stereochemical control.

Robinson Annulation: A powerful method for creating a new six-membered ring onto an existing ketone.

Polyene Cyclizations: Biomimetic reactions where a linear polyene precursor is cyclized to form the entire polycyclic system in a single cascade, often initiated by an acid catalyst.

Intramolecular Aldol Condensations: To close the final ring, particularly the five-membered D-ring.

Once the fundamental 5α-androstane-17-ol skeleton is assembled through such a total synthesis route, the specific functional groups of this compound—the 2α-chloro, the 3-oxime, and its subsequent modifications—would be installed through a series of functional group interconversions as described in the semisynthetic routes below.

Semisynthetic Routes and Precursor Utilization for this compound and Analogues

Semisynthesis, starting from abundant, structurally related natural steroids, is the most practical and economically viable method for producing complex steroids like this compound. The logical precursor for this compound is a steroid already possessing the 5α-androstane core, such as 5α-dihydrotestosterone (DHT) or androstanolone .

The synthesis proceeds through a sequence of key transformations targeting specific positions on the steroid nucleus. The chemical name, 2α-chloro-17β-hydroxy-5α-androstan-3-one O-(p-nitrophenyl)oxime acetate, dictates the necessary modifications to the precursor.

| Step | Reaction | Description |

| 1 | α-Chlorination at C-2 | Introduction of a chlorine atom at the C-2 position with specific α-stereochemistry is a critical step. One established method for achieving this on a 3-keto-5α-steroid involves the reaction of the corresponding 3-ketone with hydrogen chloride in the presence of an oxidizing agent or via the chlorination of a derived enol ether. A stereoselective approach may involve the reduction of the 3-keto group to a 3β-hydroxyl, followed by an SN2 reaction with a chlorinating agent like thionyl chloride, which proceeds with inversion of configuration to yield the desired 2α-chloro product. anu.edu.au |

| 2 | Oxime Formation at C-3 | The 3-keto group is converted into an oxime. This is a standard condensation reaction carried out by treating the 3-keto steroid with hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) in a basic or buffered medium, such as pyridine (B92270) or ethanol (B145695) with a base. researchgate.netncert.nic.in This reaction readily forms the C=N-OH group at position 3. mdpi.com |

| 3 | O-Arylation of the Oxime | The oxime is further derivatized to an O-(p-nitrophenyl)oxime. This can be achieved by reacting the steroidal oxime with a suitable p-nitrophenylating agent, such as p-nitrofluorobenzene, under basic conditions. This attaches the p-nitrophenyl ether linkage to the oxime oxygen. The formation of O-(p-nitrophenyl) oximes from ketones is a documented transformation. google.com |

| 4 | Acetylation at C-17 | The final step is the esterification of the 17β-hydroxyl group. This is a straightforward acetylation reaction, typically performed using acetic anhydride (B1165640) in the presence of a base like pyridine or an acid catalyst to yield the final this compound compound. |

This modular, semisynthetic approach allows for the efficient and controlled construction of this compound from readily available steroidal precursors.

Rational Design and Synthesis of this compound Derivatives for Mechanistic Studies

The rational design of derivatives is a cornerstone of medicinal chemistry, aimed at understanding how a molecule interacts with its biological target—in this case, likely the androgen receptor (AR)—and for optimizing its activity. While specific studies on this compound derivatives are not widely published, the principles of steroid-based drug design provide a clear framework for creating analogues for mechanistic and structure-activity relationship (SAR) studies. acs.orgtandfonline.com

The goal is to systematically modify specific parts of the molecule to probe their contribution to binding affinity, selectivity, and functional effect (agonist vs. antagonist activity). nih.gov Key regions of this compound that would be targeted for modification include the C-2 substituent, the C-3 oxime moiety, and the C-17 acetate group.

| Derivative Type | Rationale for Synthesis | Potential Mechanistic Insight |

| C-2 Halogen Analogues | Replace the 2α-chloro group with other halogens (e.g., -F, -Br) or change its stereochemistry to 2β. | To study the influence of steric bulk and electronics at the A-ring on receptor binding and to determine the importance of the α-configuration. |

| C-3 Oxime Phenyl Ring Variants | Synthesize derivatives with different substituents on the p-nitrophenyl ring (e.g., electron-donating groups like -OCH3 or electron-withdrawing groups like -CF3). | To probe the electronic requirements of the binding pocket and understand the role of the nitro group in the molecule's activity. |

| C-3 Oxime Geometry Isomers | Synthesize and separate the (E) and (Z) isomers of the oxime to determine if a specific geometry is required for biological activity. | To define the precise three-dimensional shape necessary for optimal receptor fit. |

| C-17 Ester Chain Variants | Replace the acetate group at C-17 with other esters of varying chain length or bulk (e.g., propionate, butyrate). | To explore the tolerance of the receptor's ligand-binding pocket for different substituents at the D-ring, which is known to be critical for modulating androgenic activity. researchgate.net |

The synthesis of these derivatives would follow the semisynthetic route outlined previously, simply by substituting the appropriate reagents at the corresponding step (e.g., using a different halogenating agent or a different acylating agent). These rationally designed compounds are crucial for building a comprehensive SAR model. acs.org

Stereochemical Control and Conformational Analysis in this compound Synthesis

The biological activity of steroids is exquisitely dependent on their three-dimensional structure. Therefore, controlling stereochemistry during synthesis is paramount, and understanding the molecule's preferred conformation is essential for interpreting its interaction with a biological receptor.

Stereochemical Control: The structure of this compound has several defined stereocenters, with the most critical being at C-2, C-5, and C-17.

5α-Configuration: The A/B ring junction is trans-fused, resulting in a relatively flat and rigid molecular plane. This is typically established by the catalytic hydrogenation of a Δ4- or Δ5-unsaturated steroid precursor, where the catalyst (e.g., Palladium on carbon) approaches from the less hindered α-face, leading to the addition of hydrogen atoms to create the 5α-H configuration. nih.gov

2α-Chloro Group: Achieving the axial 2α-chloro configuration stereoselectively is crucial. As previously mentioned, a common strategy is the reduction of the 3-ketone to the equatorial 3β-alcohol using a stereoselective reducing agent. researchgate.net Subsequent treatment with a chlorinating agent via an SN2 mechanism results in the inversion of stereochemistry at C-2, yielding the desired axial 2α-chloro product. anu.edu.auacs.org

17β-Hydroxyl Group: This stereocenter is usually present in the natural steroid precursor (e.g., testosterone (B1683101) or its derivatives) and is retained throughout the synthesis.

A-Ring Conformation: In the chair conformation of the A-ring, the 2α-chloro substituent occupies an axial position. This orientation places the chlorine atom perpendicular to the general plane of the ring system.

C-3 Oxime Conformation: The C-3 position is sp2-hybridized due to the C=N double bond of the oxime, creating a planar region at that part of the A-ring. The bulky O-(p-nitrophenyl)oxime acetate group extends from this position, and its spatial orientation is critical. The freedom of rotation around the N-O and O-Aryl bonds will be influenced by steric hindrance from the steroid's A-ring.

Detailed conformational analysis, often aided by computational modeling and NMR spectroscopy, is used to determine the lowest energy conformation of the molecule. ethz.chprinceton.edu This analysis reveals the precise 3D arrangement of the functional groups, providing insight into how this compound presents its binding epitopes to the active site of its target protein.

Molecular and Cellular Mechanisms of Action of Nisterime Acetate

Nisterime (B13798508) Acetate (B1210297) Interaction with Steroid Receptors: Binding Kinetics and Specificity in Experimental Systems

The interaction of Nisterime acetate with steroid receptors is a critical aspect of its biological activity, yet it remains an area of active investigation with some conflicting reports. As a derivative of dihydrotestosterone (B1667394), its primary presumed target is the androgen receptor (AR). wikipedia.org However, reports also suggest a lack of conventional hormonal activity in some bioassays, indicating a more complex interaction than simple receptor agonism or antagonism. wikipedia.org

Androgen Receptor Binding and Conformational Changes Induced by this compound

This compound is classified as a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). wikipedia.org In theory, like other androgens, its mechanism would involve binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. This binding typically initiates a series of conformational changes in the receptor, leading to its activation.

However, specific data on the binding kinetics, such as the affinity (Kd) or the association and dissociation rates of this compound with the AR, are not extensively documented in publicly available literature. The conformational changes induced in the AR upon binding of this compound also remain to be fully characterized. It has been reported that the compound lacks typical androgenic activity in some experimental models, which raises questions about the nature of its interaction with the AR and the subsequent downstream events. wikipedia.org This suggests that if this compound does bind to the AR, it may induce a unique conformational state that does not lead to a classical androgenic response, or its primary mechanism of action may not be directly mediated through AR activation.

Investigation of Non-Androgenic Steroid Receptor Interactions by this compound

Beyond the androgen receptor, the interaction of this compound with other steroid receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), has been considered. Publicly available scientific literature, however, reports a lack of estrogenic or progestogenic activity for this compound in bioassays. wikipedia.org This suggests that this compound likely has low affinity for the estrogen and progesterone receptors. Information regarding its binding to or functional modulation of the glucocorticoid and mineralocorticoid receptors is not well-documented. The specificity of this compound's interactions remains an area where further research is needed to fully understand its pharmacological profile.

Modulation of Gene Expression and Transcriptional Pathways by this compound in Cell Models

The downstream effects of steroid receptor activation typically involve the modulation of gene expression. However, given the ambiguity in the receptor-binding profile of this compound, its impact on transcriptional pathways is not straightforward.

This compound Effects on Nuclear Receptor-Mediated Gene Regulation

Steroid hormones traditionally regulate gene expression by binding to their cognate nuclear receptors. wikipedia.org This ligand-receptor complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby activating or repressing transcription. wikipedia.org

While this compound is a DHT derivative, the specific genes regulated by its potential interaction with the androgen receptor have not been extensively identified. The reported lack of hormonal activity in some bioassays complicates the prediction of its effects on classical androgen-responsive genes. wikipedia.org Without a clear understanding of which nuclear receptors this compound binds to and whether it acts as an agonist or antagonist, its precise effects on nuclear receptor-mediated gene regulation remain to be elucidated.

Influence of this compound on Other Transcriptional Regulators and Epigenetic Mechanisms

Steroid hormones can also influence gene expression indirectly by interacting with other transcriptional regulators, such as co-activators and co-repressors, and by inducing epigenetic modifications, including histone acetylation and DNA methylation. These mechanisms can lead to broader changes in the transcriptional landscape of a cell.

Currently, there is a lack of specific studies investigating the influence of this compound on other transcriptional regulators or its role in modulating epigenetic mechanisms. Research in this area would be crucial to uncover alternative pathways through which this compound may exert its biological effects, potentially independent of direct nuclear receptor binding and activation.

Intracellular Signaling Cascades Affected by this compound

In addition to the classical genomic pathway involving nuclear receptors, steroid hormones can also elicit rapid, non-genomic effects by activating various intracellular signaling cascades. These pathways often originate from membrane-associated steroid receptors and can include the activation of protein kinases and the modulation of second messenger levels.

The specific intracellular signaling cascades affected by this compound have not been well-characterized in the scientific literature. Identifying which, if any, signaling pathways are modulated by this compound would provide valuable insights into its non-genomic mechanisms of action and could help to explain its unique pharmacological properties that are not accounted for by classical steroid receptor interactions.

Cellular Responses and Biological Activities of this compound in In Vitro Systems

The exploration of this compound's effects at the cellular level is still in its nascent stages. The majority of available information is derived from high-throughput screening and computational models rather than targeted mechanistic studies.

Effects on Cell Proliferation and Differentiation in Model Systems

Specific experimental data detailing the effects of this compound on cell proliferation and differentiation in model systems are not extensively documented in publicly available research. However, its classification as an androgen suggests potential activity in hormone-responsive tissues. Androgens are known to play crucial roles in the proliferation and differentiation of various cell types, particularly in reproductive tissues.

One computational study identified this compound in the context of cardiovascular disease research, noting that excessive cellular proliferation of vascular smooth muscle cells, endothelial cells, and inflammatory cells is a hallmark of such conditions. researchgate.net While this does not directly implicate this compound in causing proliferation, it was part of a library of compounds analyzed for potential interactions with relevant pathways. researchgate.net Further targeted in vitro studies on specific cell lines (e.g., prostate, muscle, bone) are necessary to delineate its precise effects on cell cycle progression and differentiation markers.

Biochemical Pathway Modulation (e.g., specific enzyme activities, metabolic flux alterations)

The primary indications of this compound's biochemical activities come from computational and broad-spectrum screening assays. A significant finding from a machine learning-assisted quantitative structure-activity relationship (QSAR) model identified this compound as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha). researchgate.net This prediction suggests a potential role in modulating inflammatory pathways, as TNF-alpha is a key cytokine in inflammation.

| Predicted Target/Pathway | Methodology | Potential Implication | Source |

|---|---|---|---|

| TNF-alpha Inhibition | QSAR Modeling | Anti-inflammatory activity | researchgate.net |

| Antituberculosis Activity | mtc-QSAR-EL Model | Inhibition of Mycobacterium tuberculosis | nih.gov |

Furthermore, a multi-condition QSAR model designed for the virtual screening of potential antituberculosis agents identified this compound as having a predicted high probability of activity against Mycobacterium tuberculosis. nih.gov This suggests potential interactions with unique biochemical pathways within the bacterium.

While direct experimental evidence is lacking, as a steroid derivative, this compound's mechanism could involve interactions with nuclear receptors, such as the androgen receptor, leading to downstream modulation of gene transcription and subsequent alterations in enzyme activities and metabolic processes. hubbry.commarefa.org However, without specific binding affinity and transcriptional activation data for this compound, this remains a hypothesized mechanism based on its structural class.

Structure Activity Relationship Sar Studies of Nisterime Acetate and Analogues

Elucidation of Structural Determinants for Nisterime (B13798508) Acetate's Receptor Binding

To understand the biological activity of Nisterime acetate (B1210297), the first step would be to determine its binding affinity for various steroid receptors, primarily the androgen receptor (AR), but also progesterone (B1679170) (PR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors to assess its selectivity. This is typically done through competitive binding assays. In these experiments, the ability of Nisterime acetate to displace a known radiolabeled ligand from the receptor is measured. The results are often expressed as a relative binding affinity (RBA) compared to a standard potent ligand.

For a steroid, key structural features that influence receptor binding include:

The steroid backbone: The core four-ring structure is essential.

Substituents on the A-ring: this compound has a 2α-chloro group and a 3-oxime group. The position, type (e.g., chloro, fluoro), and stereochemistry (α or β) of such halogen substituents can significantly impact binding affinity and selectivity. The oxime group at position 3 is also a critical modification.

Substituents on the D-ring: The acetate ester at the 17β-position is crucial. The nature of this ester can influence potency and duration of action.

Research on other androgens has shown that modifications at various positions can fine-tune activity. For example, another steroidal compound, BOMT (6α-bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one), demonstrates potent anti-androgenic activity, and its binding to the androgen receptor is highly dependent on the specific configuration of its substituents. iiab.me However, specific experimental binding data for this compound (also known by its developmental code ORF-9326) is not available in the current body of literature. iiab.meiiab.me

Impact of this compound Chemical Modifications on Cellular and Molecular Activity

Following receptor binding studies, researchers would investigate how chemical modifications to the this compound structure affect its activity at a cellular and molecular level. This involves synthesizing a series of analogues and testing them in cell-based assays.

For an androgen, key activities to measure would include:

Transcriptional Activation: Measuring the ability of the compound to activate the transcription of androgen-responsive genes in cells containing the androgen receptor.

Cell Proliferation/Inhibition: Assessing the effect on the growth of androgen-sensitive cell lines (e.g., prostate cancer cells).

Modifications to be studied could include:

Altering the substituent at the 2α-position (e.g., replacing chloro with fluoro or methyl).

Changing the oxime group at C-3.

Varying the ester group at the 17β-position (e.g., propionate, enanthate).

Each modification would provide insight into the structural requirements for activity. For instance, changing the 17β-acetate to a longer-chain ester might increase the compound's lipophilicity and duration of action. There are currently no published studies detailing such modifications for this compound.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

Quantitative structure-activity relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. googleapis.com To develop a QSAR model for a this compound series, a dataset of analogues with measured biological activities (e.g., receptor binding affinity or cellular potency) would be required.

The process involves:

Data Collection: Synthesizing and testing a series of this compound analogues.

Descriptor Calculation: Calculating various physicochemical and structural parameters (descriptors) for each analogue. These can include properties like logP (lipophilicity), molecular weight, and electronic properties.

Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the observed biological activity. nih.gov

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation.

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound analogues, guiding the design of more potent or selective compounds. As the necessary biological data for a series of this compound analogues is not available, no specific QSAR models have been published.

Conformational Analysis and its Correlation with this compound Bioactivity

The three-dimensional shape (conformation) of a steroid is critical for its ability to fit into the ligand-binding pocket of its receptor. Conformational analysis studies how the molecule's shape is influenced by the flexibility of its rings and the orientation of its substituents.

For this compound, this analysis would focus on:

A-ring conformation: The presence of the 2α-chloro substituent would influence the typical "chair" conformation of the A-ring.

Side Chain Orientation: The orientation of the O-(p-nitrophenyl)oxime group at C-3 and the acetate group at C-17β would be crucial.

Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational molecular modeling, are used to determine the preferred conformation(s) of a molecule. By comparing the conformations of active and inactive analogues, researchers can develop a "bioactive conformation" hypothesis—the specific 3D shape required for optimal receptor binding and activation. Studies on other steroids have shown that steroid flexibility is a key determinant of receptor specificity. iiab.me However, no dedicated conformational analysis studies for this compound have been found in the scientific literature.

Computational Chemistry and Molecular Modeling of Nisterime Acetate

Molecular Docking and Dynamics Simulations of Nisterime (B13798508) Acetate-Biomolecule Interactions

A comprehensive review of scientific literature and chemical databases reveals a lack of specific published studies on the molecular docking and molecular dynamics simulations of Nisterime acetate (B1210297) with specific biomolecular targets. While methodologies for such studies are well-established for steroidal compounds, dedicated research detailing the binding modes, interaction energies, and dynamic stability of Nisterime acetate within a protein active site is not currently available in the public domain. nih.govnih.govbiotech-asia.org

Quantum Chemical Calculations on this compound Electronic Structure and Reactivity

There are no specific published quantum chemical calculations, such as those employing Density Functional Theory (DFT), that focus on the electronic structure and reactivity of this compound. nih.gov Such studies would be valuable for determining properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and reactivity indices, which are fundamental to understanding its chemical behavior and potential for interacting with biological macromolecules. General quantum chemical studies have been performed on related structures like steroidal oximes and acetate esters, but these findings cannot be directly extrapolated to this compound.

In Silico Prediction of this compound's Biological Target Engagement and Off-Target Interactions

Computational screening methodologies have been employed to predict the biological activities of a wide range of chemical compounds, including this compound. One significant study focused on drug repurposing for antituberculosis therapy utilized a multi-condition Quantitative Structure-Activity Relationship (mtc-QSAR) model to virtually screen thousands of agency-regulated chemicals for potential efficacy against Mycobacterium tuberculosis.

In this research, this compound (identified by its ChEMBL ID: CHEMBL2104712) was one of the compounds analyzed. The mtc-QSAR model, which was built using an ensemble of neural networks, predicted that this compound possesses potential antituberculosis activity. The model, which demonstrated an accuracy of over 85%, calculated a predicted Minimum Inhibitory Concentration (MIC) for the compound. This in silico finding suggests a potential biological target engagement with pathways or enzymes essential for the survival of Mycobacterium tuberculosis.

The prediction was part of a large-scale virtual screening effort and was corroborated by a secondary prediction using the mycoCSM webserver, which also suggested an antimycobacterial profile for this compound. These computational predictions provide a basis for future experimental validation of this compound as a potential anti-TB agent.

| Compound Name | ChEMBL ID | Predicted log10(MIC) | Predicted MIC (nM) | Prediction Model |

|---|---|---|---|---|

| This compound | CHEMBL2104712 | -4.673 | 21232.44 | mtc-QSAR-EL |

Theoretical Conformational Analysis of this compound and its Derivatives

Specific theoretical conformational analysis studies for this compound and its derivatives are not available in the published scientific literature. Conformational analysis, which is crucial for understanding the three-dimensional shapes a molecule can adopt, directly influences its ability to bind to a biological target. While such analyses are standard in computational drug design, dedicated studies detailing the potential energy surfaces, stable conformers, and rotational barriers of the flexible moieties within this compound have not been reported.

Analytical Methodologies in Nisterime Acetate Research

Chromatographic Techniques for Nisterime (B13798508) Acetate (B1210297) Quantification in Research Matrices (e.g., cell lysates, media)

Chromatographic methods are the cornerstone for the precise quantification of Nisterime acetate in various research matrices, such as cell culture media and cell lysates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques due to their sensitivity and resolving power.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of steroidal compounds like this compound. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is achieved based on the differential partitioning of this compound between the two phases. Detection is often accomplished using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For enhanced sensitivity and specificity, especially in complex biological samples, HPLC systems are frequently coupled with mass spectrometry (LC-MS/MS). This combination allows for quantification at very low concentrations, with the mass spectrometer providing definitive identification based on the mass-to-charge ratio of the compound and its fragments. Sample preparation for HPLC analysis of intracellular this compound often involves cell lysis followed by protein precipitation and/or liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering components from the matrix.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a high-resolution alternative for this compound quantification. For a compound to be analyzed by GC, it must be volatile and thermally stable. While some steroids can be analyzed directly, derivatization is often employed to increase volatility and improve chromatographic peak shape. For this compound, this could involve derivatization of other functional groups on the steroid nucleus. The prepared sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The eluted compounds are then detected by the mass spectrometer, which provides both quantification and structural information.

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-UV Example | GC-MS Example |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Fused-silica capillary column (e.g., 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient or isocratic) | Helium |

| Flow Rate | 0.8 - 1.0 mL/min | 1.0 mL/min |

| Detector | UV/DAD (e.g., at 240 nm) | Mass Spectrometer (MS) |

| Injection Volume | 10 - 20 µL | 1 µL (split/splitless injection) |

| Temperature | 25 - 30 °C (column oven) | Temperature programmed oven (e.g., 100°C to 250°C) |

| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction, or SPE | Derivatization (if necessary), Liquid-Liquid Extraction |

Spectroscopic Approaches for Structural Characterization of this compound and its Interactions in Research Contexts

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for studying its interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of a molecule in solution. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information.

¹H-NMR: The proton NMR spectrum of this compound would show a characteristic singlet integrating to three protons around 2.0-2.2 ppm, which is indicative of the methyl protons of the acetate group. Other signals in the spectrum would correspond to the protons on the steroid backbone, with their chemical shifts and coupling patterns providing information about their specific chemical environment and stereochemistry.

¹³C-NMR: The carbon NMR spectrum offers complementary information. It would feature a signal for the carbonyl carbon of the acetate group in the highly deshielded region of 170-180 ppm. The methyl carbon of the acetate group would appear at approximately 20-25 ppm. The remaining signals would correspond to the individual carbon atoms of the steroid nucleus, allowing for a complete carbon framework assignment. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between protons and carbons, confirming the complete structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the FTIR spectrum would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Another key absorption would be the C-O single bond stretch of the acetate group, which usually appears as a strong band between 1200-1250 cm⁻¹. The presence of these characteristic bands provides clear evidence for the acetate ester functionality within the molecule.

Table 2: Key Spectroscopic Signatures for this compound

| Spectroscopy Type | Functional Group | Characteristic Signal/Peak |

| ¹H-NMR | Acetate Methyl (CH₃) | Singlet at ~2.0-2.2 ppm |

| ¹³C-NMR | Acetate Carbonyl (C=O) | ~170-180 ppm |

| ¹³C-NMR | Acetate Methyl (CH₃) | ~20-25 ppm |

| FTIR | Acetate Carbonyl (C=O) | Strong absorption at ~1735-1750 cm⁻¹ |

| FTIR | Acetate C-O Stretch | Strong absorption at ~1200-1250 cm⁻¹ |

Mass Spectrometry Applications in this compound Metabolite Identification in Experimental Models

Understanding the metabolic fate of this compound is crucial in preclinical research. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the predominant analytical tool for identifying metabolites in experimental models such as liver microsomes, cell cultures, or plasma from in vivo studies.

The general workflow involves incubating this compound with the chosen experimental system (e.g., hepatocytes). Following incubation, the sample is extracted and analyzed by a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument. The instrument is set to scan for the parent compound and potential metabolites. Metabolism typically involves phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions (e.g., glucuronidation, sulfation).

The identification process relies on comparing the mass spectra of samples from treated and untreated groups. A potential metabolite will have a mass-to-charge ratio (m/z) that corresponds to the parent drug plus or minus the mass of the metabolic modification. For example, hydroxylation adds 16 Da, while glucuronidation adds 176 Da. Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In MS/MS, the ion of the putative metabolite is isolated and fragmented, and the resulting fragmentation pattern is analyzed to determine the site of metabolic modification. Public spectral libraries can also aid in the identification of known metabolites.

Preclinical in Vitro and Ex Vivo Experimental Models in Nisterime Acetate Research

Development and Application of Cell-Based Assays for Nisterime (B13798508) Acetate (B1210297) Activity Profiling

Cell-based assays are fundamental tools in drug discovery, offering a means to assess a compound's biological activity in a controlled, cellular environment. nih.govsigmaaldrich.com These assays can measure a wide array of cellular processes, including cell viability, proliferation, cytotoxicity, and the modulation of specific cellular pathways. sigmaaldrich.commdbneuro.com

In the context of nisterime acetate, cell-based assays have been instrumental in identifying novel biological activities. A notable application is in the field of infectious diseases. Through a computational drug repurposing screen followed by in vitro validation, this compound was identified as a potential inhibitor of Mycobacterium tuberculosis. nih.gov A cell-based assay was used to determine its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. nih.gov This activity profiling provides a quantitative measure of the compound's potency. nih.gov

Such assays are crucial for initial activity profiling, allowing for the screening of compounds against various cell types or pathogens to uncover potential therapeutic effects. nih.gov

Table 1: In Vitro Antituberculosis Activity of this compound This table presents data from a computational drug repurposing study identifying this compound as a potential multi-strain inhibitor of Mtb.

| Compound | ChEMBL ID | MIC (nM) | Reference |

|---|---|---|---|

| This compound | CHEMBL2104712 | 21232.44 | nih.gov |

Organotypic Culture Models and Tissue Explant Studies for this compound Investigations

To bridge the gap between simplified 2D cell culture and complex in vivo systems, researchers utilize organotypic culture models and tissue explant studies. aging-us.comaltex.org Organotypic cultures involve growing cells in a three-dimensional (3D) structure that mimics the architecture and functionality of native tissue. altex.orginhalationmag.com Tissue explants are small pieces of tissue taken directly from an organism and maintained in culture, thereby preserving the native cellular microenvironment and cell-cell interactions. nih.govmdpi.com

These models are particularly valuable for studying the effects of compounds in a more physiologically relevant context. aging-us.comnih.gov For instance, organotypic models of the endometrium have been used to study the effects of steroids like medroxyprogesterone (B1676146) acetate on cell proliferation and receptor expression, demonstrating the power of these systems to model hormonal responses in vitro. nih.gov Similarly, intestinal explants have been used to study drug metabolism and host-microbe interactions. tno-pharma.com

While specific studies investigating this compound using these models have not been documented in publicly available literature, this approach would be a logical next step following initial cell-based screening. For example, tissue explants from the prostate or other hormone-responsive tissues could be treated with this compound to investigate its tissue-specific effects on cell proliferation, gene expression, and signaling pathways, providing insights that are not achievable with monolayer cell cultures. nih.govhra.nhs.uk

Table 2: Illustrative Applications of Organotypic Models in Steroid Research This table illustrates potential applications of organotypic and tissue explant models for investigating a compound like this compound, based on established methodologies.

| Model Type | Tissue of Interest | Potential Endpoint Measurement | Research Goal |

|---|---|---|---|

| Organotypic Culture | Prostate Epithelium | Cell Proliferation (e.g., Ki67 staining) | Assess androgenic/anti-androgenic activity |

| Tissue Explant | Liver | Metabolite profiling (LC-MS) | Investigate hepatic metabolism of the compound |

| Tissue Explant | Skin | Collagen synthesis, inflammatory markers | Evaluate effects on skin biology |

Use of Reporter Gene Assays and High-Throughput Screening in this compound Research

High-throughput screening (HTS) leverages automation to rapidly test thousands of compounds for a specific biological activity. atcc.orgfraunhofer.de This methodology is a cornerstone of modern drug discovery, enabling the efficient identification of "hit" compounds from large chemical libraries. japsonline.comaxcelead-us.com The identification of this compound as an antituberculosis agent likely emerged from such a large-scale screening campaign. nih.gov

Often integrated within HTS platforms, reporter gene assays are powerful tools for studying the regulation of gene expression. berthold.com In these assays, the regulatory sequence of a gene of interest is linked to a gene encoding a readily measurable protein, such as luciferase or green fluorescent protein (GFP). promega.canih.gov When a compound activates or inhibits the regulatory sequence, it causes a corresponding change in the reporter protein's signal, providing a quantitative readout of a specific pathway's activity. berthold.comnih.gov

No specific reporter gene assay results for this compound are currently available in the scientific literature. However, these assays would be critical for elucidating its mechanism of action. Given its steroidal structure, a panel of reporter assays for various nuclear receptors (e.g., androgen receptor, progesterone (B1679170) receptor, glucocorticoid receptor) could be used to determine if this compound acts as an agonist or antagonist for these key signaling pathways. This approach would precisely define its hormonal activity profile. For example, a study on HPV used a reporter assay to identify that phorbol (B1677699) 12-myristate 13-acetate could induce viral gene expression. nih.gov

Table 3: Example of a Reporter Gene Assay Panel for Steroid Activity Profiling This table provides a hypothetical example of how a reporter gene assay panel would be used to characterize the activity of this compound across different nuclear receptors.

| Target Receptor | Cell Line | Reporter Gene | Potential Outcome for this compound |

|---|---|---|---|

| Androgen Receptor (AR) | PC-3 | Luciferase | Agonist/Antagonist activity |

| Progesterone Receptor (PR) | T47D | Luciferase | Agonist/Antagonist activity |

| Glucocorticoid Receptor (GR) | HEK293 | Luciferase | Agonist/Antagonist activity |

This compound Studies in Primary Cell Cultures

Primary cell cultures are established by isolating cells directly from living tissue. researchgate.net Unlike immortalized cell lines, which can be passaged indefinitely, primary cells have a finite lifespan and more closely retain the physiological characteristics of their tissue of origin. researchgate.net This makes them highly valuable for creating more relevant in vitro models. researchgate.net For example, primary human epidermal melanocytes are used to study the effects of compounds like Phorbol Myristate Acetate on melanin (B1238610) production and cell growth. promocell.com

There are no specific published studies detailing the use of this compound in primary cell cultures. The application of primary cells would represent a more advanced stage of preclinical in vitro testing. For instance, to understand the potential metabolic fate and hepatotoxicity of this compound, it could be incubated with primary human hepatocytes. To explore its effects on the immune system, it could be tested on primary peripheral blood mononuclear cells (PBMCs) to measure changes in cytokine secretion or immune cell proliferation. These types of studies provide crucial data on how the compound might behave in a more complex biological system, offering a closer approximation of the in vivo environment.

Future Directions and Emerging Research Avenues for Nisterime Acetate

Identification of Novel Biological Pathways and Unexplored Targets for Nisterime (B13798508) Acetate (B1210297) Investigation

The current understanding of Nisterime acetate's biological activity is limited, with its classification as an androgenic steroid not fully explaining its potent contragestational effects. wikipedia.org Future research should, therefore, focus on identifying novel biological pathways and molecular targets. A crucial starting point is to investigate its interaction with a broader range of steroid receptors and their subtypes beyond the classical androgen and progesterone (B1679170) receptors. It is plausible that this compound interacts with orphan nuclear receptors or displays biased agonist/antagonist activity at known receptors, leading to its unique biological profile.

Furthermore, non-genomic signaling pathways, which are rapid, membrane-initiated steroid actions, represent a significant unexplored area for this compound. Many steroids exert effects independently of nuclear receptor-mediated gene transcription, and investigating this compound's influence on intracellular signaling cascades, such as those involving protein kinases and ion channels, could provide critical insights. The structural characteristics of this compound, particularly the 2α-chloro and 3-oxime functionalities, may predispose it to interact with enzymes involved in steroid metabolism or other cellular proteins not traditionally associated with steroid hormones.

| Potential Research Area | Rationale | Key Questions to Address |

| Orphan Nuclear Receptor Screening | The lack of classical hormonal activity suggests interaction with less-characterized receptors. | Does this compound bind to and modulate the activity of any orphan nuclear receptors? |

| Non-Genomic Signaling Pathways | Rapid biological effects may be mediated through membrane-bound receptors and intracellular cascades. | Does this compound trigger rapid changes in intracellular calcium levels or protein phosphorylation? |

| Enzyme Inhibition Assays | The unique chemical structure could lead to interactions with enzymes in steroidogenic or metabolic pathways. | Does this compound inhibit key enzymes like 5α-reductase or aromatase? |

| Cross-reactivity with other Receptor Systems | To fully characterize its specificity and potential off-target effects. | Does this compound show any affinity for glucocorticoid, mineralocorticoid, or estrogen receptors? |

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

To systematically explore the molecular consequences of this compound exposure, the application of advanced "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased, global view of the changes occurring within a biological system.

Genomics and Transcriptomics: By analyzing changes in gene expression in reproductive tissues following this compound treatment, researchers can identify entire networks of genes and signaling pathways that are modulated. This could reveal downstream effectors of its action, even if the primary target is unknown.

Proteomics: A proteomic analysis would complement genomic data by identifying changes in protein expression and post-translational modifications. This could uncover alterations in cellular machinery and signaling proteins that are directly or indirectly affected by the compound.

Metabolomics: Investigating the metabolic profile of cells or tissues treated with this compound can shed light on its impact on cellular metabolism. For instance, alterations in steroid or lipid metabolism could point towards enzymatic targets or disruptions in metabolic homeostasis that contribute to its biological effects. nih.govnih.gov

The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of this compound's mechanism of action and for generating new hypotheses for targeted experimental validation.

Potential of this compound as a Biochemical Probe for Steroid Receptor Research

Given its unique structure as a steroid oxime, this compound holds potential as a biochemical probe to investigate steroid receptor biology. mdpi.comnih.gov The oxime functional group can be a site for chemical modification, allowing for the attachment of fluorescent tags, biotin, or photoaffinity labels. Such modified versions of this compound could be invaluable tools for:

Receptor Visualization and Trafficking: Fluorescently labeled this compound could be used to visualize the subcellular localization and dynamics of its target receptors in real-time.

Target Identification: Photoaffinity-labeled analogues could be used to covalently crosslink to their binding partners in cells or tissue extracts. Subsequent purification and identification of these crosslinked proteins could definitively identify the molecular targets of this compound.

Binding Site Characterization: By using this compound and its analogues in competitive binding assays, researchers could probe the ligand-binding pockets of steroid receptors and understand how different structural modifications influence binding affinity and specificity. nih.gov

The development of such chemical biology tools would not only advance our understanding of this compound but also provide new reagents for the broader field of steroid hormone research.

Strategic Advances in Synthetic Methodologies for this compound and Complex Analogues

The exploration of this compound's structure-activity relationships is hampered by the limited availability of diverse analogues. Future research should focus on developing strategic and efficient synthetic methodologies to generate a library of related compounds. The classical synthesis of steroid oximes involves the reaction of a ketone with hydroxylamine (B1172632), but more advanced methods could offer better control over stereochemistry and allow for the introduction of a wider range of functional groups. mdpi.comresearchgate.net

Key areas for synthetic advancement include:

Stereoselective Synthesis: Developing methods for the stereoselective installation of the 2α-chloro group and controlling the E/Z geometry of the 3-oxime will be crucial for understanding the importance of these structural features for biological activity.

Parallel Synthesis: The use of parallel synthesis techniques could accelerate the generation of a diverse library of analogues with modifications at various positions of the steroid scaffold.

Click Chemistry: The incorporation of functional groups amenable to "click" chemistry would facilitate the rapid and efficient labeling of this compound for use as a biochemical probe.

By creating a diverse set of analogues, researchers can systematically probe the structural requirements for its biological activity and potentially design new compounds with enhanced potency or selectivity.

| Synthetic Strategy | Objective | Potential Impact |

| Stereocontrolled Halogenation | To precisely control the stereochemistry at the C2 position. | Elucidate the role of the 2α-chloro group in biological activity. |

| Diverse Oxime Formation | To generate a variety of oxime ethers and esters. | Modulate physicochemical properties and explore interactions with the binding pocket. |

| Late-Stage Functionalization | To introduce modifications to the steroid backbone in the final steps of the synthesis. | Rapidly generate a diverse set of analogues from a common intermediate. |

Addressing Gaps in Fundamental Academic Understanding of this compound's Unique Biological Profile

The most significant gap in our knowledge of this compound is the disconnect between its potent in vivo effects and its apparent lack of activity in classical in vitro hormonal assays. wikipedia.org A concerted research effort is needed to address this fundamental puzzle. This will require a multi-pronged approach that combines classical pharmacology with modern systems biology.

A critical first step would be to replicate and expand upon the initial bioassays using a wider range of cell lines, reporter gene assays, and co-factor recruitment assays to definitively characterize its activity, or lack thereof, at known steroid receptors. In parallel, unbiased screening approaches, such as phenotypic screening in relevant cell models of implantation and pregnancy, could identify novel cellular effects that are independent of classical steroid signaling.

Ultimately, a deeper understanding of this compound's unique biological profile will likely emerge from a synergistic combination of all the research avenues outlined above: the identification of its molecular targets, the elucidation of the pathways it modulates, and the exploration of its structure-activity landscape through the synthesis and testing of novel analogues.

Q & A

Q. What are the established synthetic routes for Nisterime acetate, and how can experimental reproducibility be ensured?

this compound (CAS 51354-31-5) is synthesized via esterification of its steroid precursor with a nitrophenyloxime group. Key steps include anhydrous reaction conditions, acid catalysts (e.g., acetic anhydride), and purification via recrystallization . To ensure reproducibility:

- Document reaction parameters (temperature, stoichiometry, solvent purity).

- Validate intermediates using -NMR and HPLC (>98% purity).

- Cross-reference protocols with published androgen synthesis frameworks .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Structural confirmation : Use X-ray crystallography for stereochemical resolution, complemented by -NMR for carbonyl/oxime functional groups .

- Purity validation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N) .

- Impurity profiling : LC-MS to detect byproducts (e.g., incomplete esterification) .

Q. How should researchers design in vitro assays to evaluate androgen receptor (AR) binding affinity?

- Use competitive binding assays with -labeled dihydrotestosterone (DHT) in AR-positive cell lines (e.g., LNCaP).

- Calculate IC values and compare to reference androgens (e.g., testosterone).

- Include controls for non-specific binding (e.g., excess unlabeled DHT) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from:

- Purity variability : Standardize synthesis and validate batches via NMR/HPLC .

- Assay conditions : Control for cell line-specific AR isoforms or serum-free media effects.

- Data normalization : Use internal standards (e.g., luciferase reporters in transcriptional assays) .

Q. How can in vivo pharmacokinetic studies be optimized to assess tissue-specific bioavailability?

- Administer -labeled this compound in rodent models.

- Quantify plasma/tissue concentrations via scintillation counting and LC-MS/MS.

- Monitor metabolites (e.g., deacetylated forms) using high-resolution mass spectrometry .

Q. What experimental frameworks are recommended for investigating off-target effects on glucocorticoid or estrogen receptors?

- Competitive binding assays : Test against -dexamethasone (glucocorticoid receptor) or -estradiol (estrogen receptor).

- Transcriptomic profiling : RNA-seq of receptor-responsive genes (e.g., GRE or ERE promoters).

- Molecular docking : Compare binding poses in AR vs. non-AR steroid receptors using crystallographic data (PDB: 1T7Z) .

Q. How do researchers analyze degradation pathways under physiological conditions?

- Incubate this compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

- Monitor hydrolysis via time-resolved -NMR or LC-MS.

- Identify stable metabolites (e.g., nitrophenyloxime derivatives) .

Methodological Guidance Tables

Q. Table 1: Key Characterization Parameters for this compound

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 53–55°C | |

| Optical Rotation | Polarimetry () | +45° (c=1 in dioxane) | |

| Purity | HPLC (UV 254 nm) | ≥98% |

Q. Table 2: Common Pitfalls in AR Binding Assays

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Non-specific binding | Pre-clear lysates with charcoal | |

| Ligand instability | Use fresh DMSO stocks (−80°C) | |

| Cell line variability | Validate AR expression via WB |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.